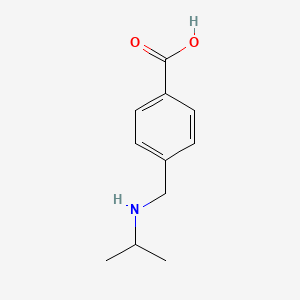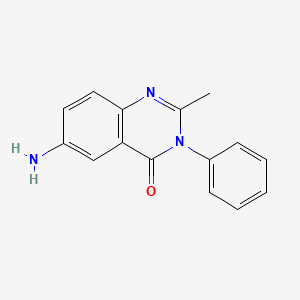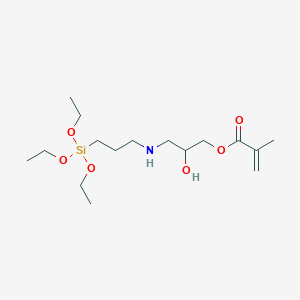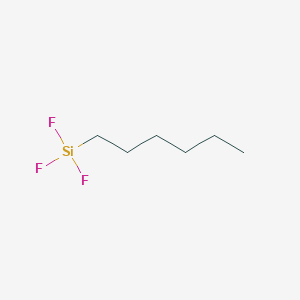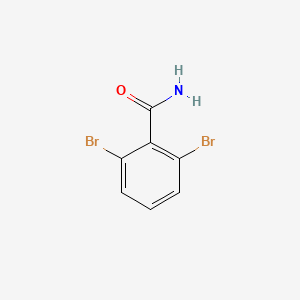![molecular formula C10H14O2 B3175948 8-Ethynyl-1,4-dioxaspiro[4.5]decane CAS No. 96184-86-0](/img/structure/B3175948.png)
8-Ethynyl-1,4-dioxaspiro[4.5]decane
Overview
Description
8-Ethynyl-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 g/mol .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, has been reported in the literature. The synthesis involved the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material and selective deketalization in an acidic solution .Molecular Structure Analysis
The molecular structure of 8-Ethynyl-1,4-dioxaspiro[4.5]decane can be represented by the InChI code1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 . The compound has a topological polar surface area of 18.5 Ų and a complexity of 197 . Physical And Chemical Properties Analysis
8-Ethynyl-1,4-dioxaspiro[4.5]decane is a liquid at room temperature . It has a molecular weight of 166.22 g/mol . The compound has a topological polar surface area of 18.5 Ų and a complexity of 197 . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Proline-Catalyzed Diels-Alder Reaction
The compound serves as a valuable reactant in proline-catalyzed Diels-Alder reactions. These reactions are fundamental in organic synthesis, allowing the construction of complex cyclic structures with high stereoselectivity. Researchers have utilized 8-Ethynyl-1,4-dioxaspiro[4.5]decane as a key building block in such transformations .
Stereodivergent Synthesis of Carbahexofuranoses
Carbahexofuranoses are essential components in carbohydrate chemistry. Scientists have employed 8-Ethynyl-1,4-dioxaspiro[4.5]decane in a Wittig olefination-Claisen rearrangement protocol to achieve stereodivergent synthesis of these intriguing sugar analogs. The compound plays a crucial role in constructing the hexofuranose ring system .
Wittig Reactions
Wittig reactions are powerful tools for creating carbon-carbon double bonds. Researchers have harnessed 8-Ethynyl-1,4-dioxaspiro[4.5]decane in Wittig reactions, leading to the formation of novel alkenes with diverse substitution patterns. These reactions enable the synthesis of structurally complex molecules .
Crotylation Reactions
Crotylation reactions involve the addition of crotyl (allyl) groups to various substrates. Our compound has found utility in crotylation reactions, contributing to the assembly of intricate molecular architectures. These reactions are particularly valuable in natural product synthesis and medicinal chemistry .
Asymmetric Synthesis of Goniothalesdiol A
Goniothalesdiol A is a natural product with intriguing biological properties. Researchers have achieved its asymmetric synthesis using stereocontrolled allylation and base-catalyzed oxy-Michael addition, where 8-Ethynyl-1,4-dioxaspiro[4.5]decane plays a pivotal role in constructing the spirocyclic core .
Other Applications
Beyond the highlighted areas, this compound’s versatility extends to various fields, including materials science, computational chemistry, and simulation visualizations . Researchers continue to explore its potential in drug discovery, catalysis, and supramolecular chemistry.
Safety and Hazards
The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethynyl-1,4-dioxaspiro[4Its physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is predicted to be 2.57 (iLOGP) and 1.26 (XLOGP3), which may influence its distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 8-Ethynyl-1,4-dioxaspiro[4.5]decane, it is recommended to be stored in a sealed, dry environment at 2-8°C .
properties
IUPAC Name |
8-ethynyl-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRERRXSGHFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


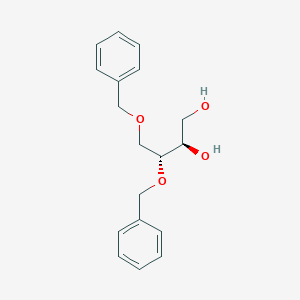
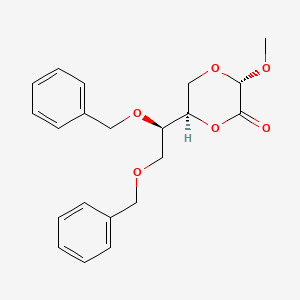
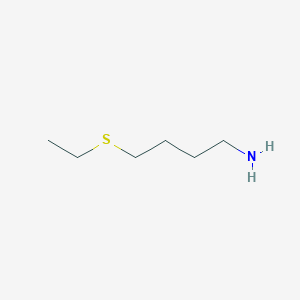
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
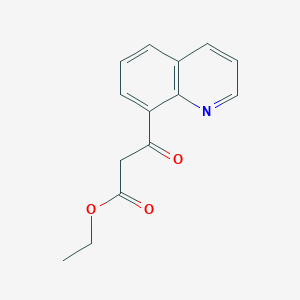
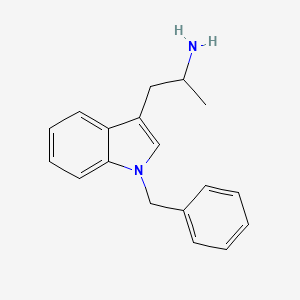
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)
